ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate
Overview
Description
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate is an organic compound with a complex structure that includes a carbamate group, a methoxyphenyl group, and a cyclohexylpropanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate 4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenol. This intermediate is then reacted with ethyl chloroformate under basic conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: Formation of 4-[(3-cyclohexylpropanoyl)amino]-2-hydroxyphenyl carbamate.
Reduction: Formation of ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}amine.
Substitution: Formation of various substituted phenyl carbamates depending on the substituent introduced.
Scientific Research Applications
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl {4-[(3-cyclohexylpropanoyl)amino]benzoate: Similar structure but lacks the methoxy group.
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-hydroxyphenyl}carbamate: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
Ethyl {4-[(3-cyclohexylpropanoyl)amino]-2-methoxyphenyl}carbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from its analogs.
Properties
IUPAC Name |
ethyl N-[4-(3-cyclohexylpropanoylamino)-2-methoxyphenyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-3-25-19(23)21-16-11-10-15(13-17(16)24-2)20-18(22)12-9-14-7-5-4-6-8-14/h10-11,13-14H,3-9,12H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCRHPGKSJINOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2CCCCC2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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